Ethyl 4-Fluoroindole-3-acetate
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Overview
Description
Ethyl 4-Fluoroindole-3-acetate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The addition of a fluoro group at the 4-position of the indole ring enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Fluoroindole-3-acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoroindole.
Acetylation: The 4-fluoroindole undergoes acetylation using ethyl bromoacetate in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-Fluoroindole-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted indole derivatives with diverse functional groups.
Scientific Research Applications
Ethyl 4-Fluoroindole-3-acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-Fluoroindole-3-acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Ethyl 4-Fluoroindole-3-acetate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Indole-3-acetic acid, 4-Fluoroindole, Ethyl indole-3-acetate.
Uniqueness: The presence of both the ethyl ester and fluoro group in this compound enhances its chemical stability and biological activity compared to its analogs.
Properties
CAS No. |
919295-78-6 |
---|---|
Molecular Formula |
C12H12FNO2 |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
ethyl 2-(4-fluoro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H12FNO2/c1-2-16-11(15)6-8-7-14-10-5-3-4-9(13)12(8)10/h3-5,7,14H,2,6H2,1H3 |
InChI Key |
PYSOOGMMVSEHLW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CNC2=C1C(=CC=C2)F |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C(=CC=C2)F |
Origin of Product |
United States |
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